The paper provides information on the physicochemical properties of BI 665915, including its drug metabolism and pharmacokinetics (DMPK) profile. [] This includes data on absorption, distribution, metabolism, and excretion. The compound is predicted to have low human clearance and a low risk for drug-drug interactions due to its cytochrome P450 3A4 profile. []
BI 665915 is a potent inhibitor of LTB4 synthesis in human whole blood, demonstrating its potential as an anti-inflammatory agent. [] The paper describes its activity in a murine ex vivo whole blood study, where it exhibited a linear dose-exposure relationship and dose-dependent inhibition of LTB4 production. []
Future research could focus on investigating the therapeutic potential of BI 665915 in preclinical models of inflammatory diseases. [] Additional studies could further elucidate its mechanism of action, optimize its pharmacokinetic properties, and evaluate its safety profile.
Reference Link for Citation []: https://www.semanticscholar.org/paper/c1fecce764defe6640dda256a26f08d018e1fc20
CAS No.: 137945-48-3
CAS No.: 8067-24-1
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2
CAS No.: 919005-14-4